molecular formula C6H14NNaO5S B13668793 Sodium 2-Morpholinoethanesulfonate Monohydrate

Sodium 2-Morpholinoethanesulfonate Monohydrate

Cat. No.: B13668793
M. Wt: 235.24 g/mol
InChI Key: CSRCBLMBBOJYEX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-Morpholinoethanesulfonate Monohydrate typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is often crystallized and dried to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-Morpholinoethanesulfonate Monohydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in acid-base reactions, given its buffering capacity .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, which can alter its buffering capacity. The compound is stable under a wide range of temperatures and pH conditions, making it versatile for various applications .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Typically, the sulfonate group remains intact, while other functional groups may undergo transformation .

Scientific Research Applications

Sodium 2-Morpholinoethanesulfonate Monohydrate is extensively used in scientific research due to its buffering properties. It is commonly employed in:

Mechanism of Action

The mechanism of action of Sodium 2-Morpholinoethanesulfonate Monohydrate involves its ability to stabilize pH by releasing or absorbing protons in response to fluctuations in the environmental pH. This buffering action is crucial in maintaining the stability of biochemical reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-Morpholinoethanesulfonate Monohydrate is unique due to its specific pH buffering range, minimal metal ion interaction, and low absorption at biological assay wavelengths. These properties make it particularly suitable for sensitive biochemical and biological applications .

Biological Activity

Sodium 2-Morpholinoethanesulfonate Monohydrate, commonly referred to as MES, is a widely used buffering agent in biological and biochemical applications. Its unique properties make it essential for maintaining pH stability in various experimental conditions. This article delves into the biological activity of MES, including its physicochemical properties, applications, and relevant research findings.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃NO₄S
Molecular Weight 195.2 g/mol
pKa 6.15 at 20 °C
Solubility Highly soluble in water
Melting Point >300 °C
Density 1.349 g/cm³
CAS Number 145224-94-8

Biological Applications

MES is primarily utilized as a buffering agent due to its ability to maintain a stable pH range (5.5-7.0) in biological systems. This is crucial for enzyme activity and cellular processes, as many biological reactions are pH-sensitive. The compound is particularly effective in cell culture media, where it helps to stabilize the environment for cell growth and function.

  • Cell Culture : MES is often used in the preparation of growth media for various cell types, including mammalian cells, where it helps to maintain physiological pH levels during cell proliferation and differentiation.
  • Biochemical Assays : In enzyme assays, MES serves to provide a consistent pH environment that is critical for accurate measurements of enzyme activity.
  • Molecular Biology : As a non-coordinating buffer, MES is beneficial in experiments involving metal ions, minimizing unwanted interactions that could affect experimental outcomes.

Research Findings

Recent studies have highlighted the versatility of MES in various biological contexts:

  • A study demonstrated that MES effectively supports the growth of hematopoietic stem cells (HSCs) under stress conditions by maintaining optimal pH levels conducive for cellular metabolism and proliferation .
  • Another research highlighted its role in stabilizing the pH during enzymatic reactions, which is vital for accurate kinetic measurements .

Case Studies

  • Study on HSC Metabolism :
    • Researchers investigated the effect of different buffering agents on HSC metabolism under oxidative stress. They found that MES not only maintained pH but also supported glycolytic flux, enhancing ATP production in HSCs during stress conditions .
  • Enzyme Activity Assessment :
    • In a comparative study of various buffers, MES was shown to provide superior stability for enzymes such as lactate dehydrogenase, leading to more reliable activity readings compared to traditional buffers like phosphate or acetate .

Safety and Handling

While MES is generally considered safe for laboratory use, it is important to handle it with care due to potential hazards associated with skin or eye exposure. Proper safety measures should be taken, including using personal protective equipment (PPE) and working within a fume hood if necessary.

Properties

Molecular Formula

C6H14NNaO5S

Molecular Weight

235.24 g/mol

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate;hydrate

InChI

InChI=1S/C6H13NO4S.Na.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;;/h1-6H2,(H,8,9,10);;1H2/q;+1;/p-1

InChI Key

CSRCBLMBBOJYEX-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1CCS(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

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